![molecular formula C11H14S B14453148 [(Pent-1-en-1-yl)sulfanyl]benzene CAS No. 75924-76-4](/img/structure/B14453148.png)
[(Pent-1-en-1-yl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Pent-1-en-1-yl)sulfanyl]benzene is an organic compound characterized by a benzene ring substituted with a pent-1-en-1-yl group attached via a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Pent-1-en-1-yl)sulfanyl]benzene typically involves the reaction of pent-1-en-1-yl halides with thiophenol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the sulfur atom of thiophenol attacks the carbon atom of the halide, displacing the halogen atom and forming the desired product.
Reaction Conditions:
Reagents: Pent-1-en-1-yl halide, thiophenol
Solvent: Anhydrous ethanol or tetrahydrofuran
Catalyst: Potassium carbonate or sodium hydroxide
Temperature: Room temperature to 60°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the same reagents and conditions as the laboratory synthesis but optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
[(Pent-1-en-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the pent-1-en-1-yl group can be reduced to form the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Bromine or nitric acid for halogenation or nitration, respectively
Major Products
Oxidation: [(Pent-1-en-1-yl)sulfinyl]benzene, [(Pent-1-en-1-yl)sulfonyl]benzene
Reduction: this compound (alkane form)
Substitution: Brominated or nitrated derivatives of this compound
Wissenschaftliche Forschungsanwendungen
[(Pent-1-en-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(Pent-1-en-1-yl)sulfanyl]benzene involves its interaction with molecular targets through its sulfur and benzene moieties. The sulfur atom can form coordination complexes with metal ions, while the benzene ring can participate in π-π interactions with aromatic systems. These interactions can modulate biological pathways and chemical reactions.
Vergleich Mit ähnlichen Verbindungen
[(Pent-1-en-1-yl)sulfanyl]benzene can be compared with other similar compounds such as:
[(Pent-1-en-1-yl)oxy]benzene: Similar structure but with an oxygen atom instead of sulfur, leading to different reactivity and properties.
[(Pent-1-en-1-yl)amino]benzene: Contains a nitrogen atom, which affects its electronic properties and reactivity.
[(Pent-1-en-1-yl)thio]benzene: Similar to this compound but with a different sulfur oxidation state.
The uniqueness of this compound lies in its sulfur atom, which imparts distinct chemical and biological properties compared to its oxygen and nitrogen analogs.
Eigenschaften
CAS-Nummer |
75924-76-4 |
|---|---|
Molekularformel |
C11H14S |
Molekulargewicht |
178.30 g/mol |
IUPAC-Name |
pent-1-enylsulfanylbenzene |
InChI |
InChI=1S/C11H14S/c1-2-3-7-10-12-11-8-5-4-6-9-11/h4-10H,2-3H2,1H3 |
InChI-Schlüssel |
KCOAKHNGSIVKOG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CSC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



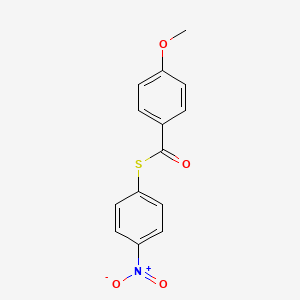
![6-Chloro-9-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453074.png)
![Ethyl 6,6-dimethyl-2-oxobicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B14453086.png)
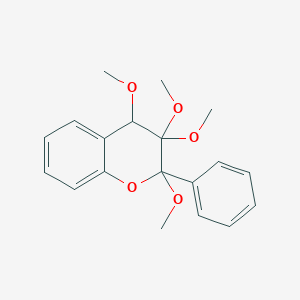
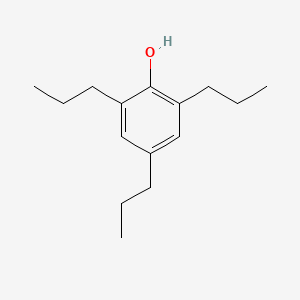
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(methylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14453104.png)
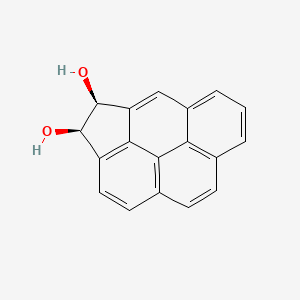
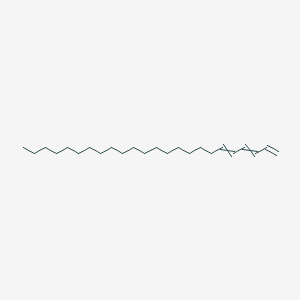
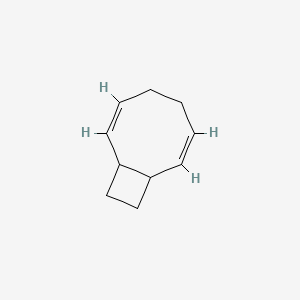


![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octa-2,4-dienethioate](/img/structure/B14453143.png)

